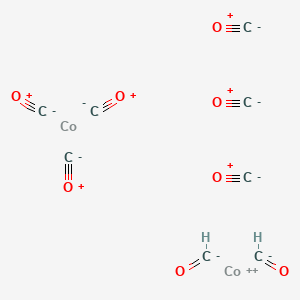
carbon monoxide;cobalt;cobalt(2+);methanone
Descripción general
Descripción
carbon monoxide;cobalt;cobalt(2+);methanone is a chemical compound listed in the PubChem database. It is known for its unique chemical properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive structure and reactivity, making it a subject of study in both academic and industrial research.
Métodos De Preparación
The synthesis of carbon monoxide;cobalt;cobalt(2+);methanone involves specific synthetic routes and reaction conditions. According to available data, the compound can be synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The detailed synthetic routes and experimental outcomes are documented in various chemical synthesis databases. Industrial production methods for this compound typically involve large-scale chemical processes that ensure the compound’s purity and yield.
Análisis De Reacciones Químicas
carbon monoxide;cobalt;cobalt(2+);methanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds.
Aplicaciones Científicas De Investigación
carbon monoxide;cobalt;cobalt(2+);methanone has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology and medicine, the compound is studied for its potential therapeutic effects and its role in various biochemical pathways . Industrial applications include its use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbon monoxide;cobalt;cobalt(2+);methanone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biochemical and physiological responses, depending on the context in which the compound is used.
Comparación Con Compuestos Similares
carbon monoxide;cobalt;cobalt(2+);methanone can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups The distinct properties of this compound, such as its reactivity and stability, set it apart from these similar compounds
Propiedades
Fórmula molecular |
C8H2Co2O8 |
|---|---|
Peso molecular |
343.96 g/mol |
Nombre IUPAC |
carbon monoxide;cobalt;cobalt(2+);methanone |
InChI |
InChI=1S/2CHO.6CO.2Co/c8*1-2;;/h2*1H;;;;;;;;/q2*-1;;;;;;;;+2 |
Clave InChI |
BXCQGSQPWPGFIV-UHFFFAOYSA-N |
SMILES canónico |
[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details

















Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















